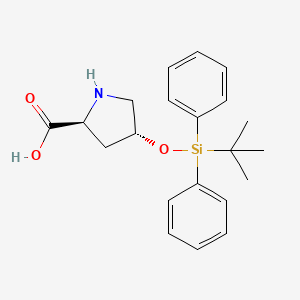

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Description

BenchChem offers high-quality trans-4-(tert-Butyldiphenylsilyloxy)-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(tert-Butyldiphenylsilyloxy)-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSRURYOCDIZEW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468482 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259212-61-8 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Introduction: The Strategic Importance of Modified Proline Analogs

In the landscape of modern drug discovery and peptide science, functionally diverse amino acids are indispensable tools. Among these, proline derivatives occupy a unique position due to their profound impact on peptide conformation and stability. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a versatile synthetic building block, prized for its role in the creation of complex peptides and novel therapeutic agents.[1][2] The introduction of the bulky tert-butyldiphenylsilyl (TBDPS) group at the 4-position of the proline ring serves a dual purpose: it protects the hydroxyl group and imparts unique steric and electronic properties that can be exploited in subsequent synthetic steps.[1][3]

This guide provides an in-depth examination of the synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. It is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable method for accessing this valuable compound.

I. Synthetic Strategy: The Logic of Protection

The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline begins with the commercially available and naturally occurring amino acid, trans-4-hydroxy-L-proline. The core transformation is the selective protection of the secondary hydroxyl group as a silyl ether.

The Choice of Protecting Group: Why tert-Butyldiphenylsilyl (TBDPS)?

The selection of a protecting group is a critical decision in multi-step synthesis, governed by the principles of orthogonality and stability. The TBDPS group, first introduced by Hanessian and Lavallée, is a superior choice for hydroxyl protection for several key reasons:[3]

-

Enhanced Stability: TBDPS ethers exhibit remarkable stability across a wide range of reaction conditions, particularly acidic media.[3][4] They are significantly more resistant to acid-catalyzed hydrolysis than other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers.[4][5] This robustness allows for selective manipulation of other protecting groups, such as Boc or Trityl groups, without premature cleavage of the TBDPS ether.[3]

-

Steric Hindrance: The steric bulk of the two phenyl groups and the tert-butyl group surrounding the silicon atom provides a formidable shield for the protected hydroxyl group.[6] This bulk also directs the silylation reaction, favoring the protection of less hindered primary alcohols over more hindered secondary or tertiary ones.[3]

-

Orthogonal Deprotection: The Si-O bond is uniquely susceptible to cleavage by fluoride ions, owing to the formation of the exceptionally strong Si-F bond.[4] This provides a highly selective deprotection method using reagents like tetrabutylammonium fluoride (TBAF), which does not affect most other functional groups, ensuring clean and high-yielding deprotection when desired.[4][7][8]

The overall synthetic workflow is a straightforward, single-step protection reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. Silyl Groups - Gelest [technical.gelest.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. synarchive.com [synarchive.com]

properties of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

An In-depth Technical Guide to trans-4-(tert-Butyldiphenylsilyloxy)-L-proline: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of synthetic chemistry and pharmaceutical development, the precise control over molecular architecture is paramount. Modified amino acids serve as foundational pillars in the construction of complex peptides and small-molecule therapeutics. Among these, proline analogues have garnered significant attention for their unique conformational constraints and diverse functionalization potential.[1] This guide provides a detailed technical overview of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline , a specialized derivative of hydroxyproline that has become an invaluable tool for researchers and drug development professionals.

This compound masterfully combines the chiral scaffold of L-proline with a robust protecting group, the tert-butyldiphenylsilyl (TBDPS) ether, at the 4-position. The introduction of the TBDPS group is not a trivial modification; it imparts enhanced stability and solubility, critical attributes for multi-step synthetic campaigns.[2] As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts, instead offering a causal explanation for its utility, from the rationale behind its synthesis to its strategic deployment in advanced applications such as peptide synthesis and the design of novel therapeutic agents.

Part 1: Physicochemical Properties and Structural Analysis

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a white crystalline solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 259212-61-8 | [3][4] |

| Molecular Formula | C₂₁H₂₇NO₃Si | [3][4] |

| Molecular Weight | 369.5 g/mol | [3] |

| IUPAC Name | (2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | [3] |

| Melting Point | 198 °C (with decomposition) | [5] |

| Appearance | White crystalline solid | N/A |

Structural Dissection

The molecule's efficacy is derived from its unique three-dimensional structure. The core is the pyrrolidine ring of L-proline, which imparts a rigid conformational constraint on peptide backbones. The stereochemistry is crucial: the (2S) configuration is that of the natural amino acid, while the (4R) configuration defines the trans relationship between the carboxylic acid at C2 and the silyloxy group at C4.

The most prominent feature is the bulky tert-butyldiphenylsilyl (TBDPS) group. This group consists of a central silicon atom bonded to a tert-butyl group and two phenyl rings. This steric bulk is not merely incidental; it is the primary reason for the compound's stability and plays a significant role in directing the reactivity of adjacent functional groups.

Caption: Chemical structure of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline.

Part 2: The TBDPS Protecting Group: A Cornerstone of Stability

In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The hydroxyl group of hydroxyproline is a prime candidate for such protection. The choice of the TBDPS group is a strategic one, designed to offer superior stability compared to other common silyl ethers.

Rationale and Advantages

The TBDPS group was developed by Hanessian and Lavallée to be a more robust alternative to the widely used tert-butyldimethylsilyl (TBDMS) group.[6] Its key advantages stem from its steric hindrance and electronic properties:

-

Acid Stability: The significant steric bulk of the two phenyl rings and the tert-butyl group shields the silicon-oxygen bond from protonation and subsequent hydrolysis. This makes the TBDPS group remarkably stable under acidic conditions that would readily cleave other protecting groups like trityl or even TBDMS ethers.[6]

-

Orthogonal Deprotection: While stable to acid, the TBDPS group can be efficiently removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This allows for "orthogonal" deprotection schemes, where the silyl ether can be removed without affecting acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups elsewhere in the molecule.

-

Enhanced Solubility: The lipophilic nature of the TBDPS group often increases the solubility of the protected amino acid and corresponding peptide intermediates in organic solvents commonly used in synthesis.[2]

| Protecting Group | Cleavage Conditions | Stability |

| TBDPS | TBAF, HF | High resistance to 80% Acetic Acid, 50% TFA[6] |

| TBDMS | TBAF, HF, Acetic Acid | Moderate ; cleaved by strong and moderate acids |

| Trityl (Tr) | Mild Acid (e.g., TFA) | Low acid stability |

| Tetrahydropyranyl (THP) | Aqueous Acid | Low acid stability |

Part 3: Synthesis and Handling

The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a straightforward protection reaction starting from the commercially available amino acid, trans-4-hydroxy-L-proline. The causality behind the chosen reagents and conditions is critical for ensuring a high-yield, clean reaction.

General Synthetic Protocol

The core of the synthesis is the formation of a silyl ether. This is an SN2-type reaction where the hydroxyl group of hydroxyproline acts as a nucleophile, attacking the electrophilic silicon atom of tert-butyldiphenylsilyl chloride (TBDPSCl). A weak base is required to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the HCl byproduct. Imidazole is an ideal choice as it is a non-nucleophilic base that also acts as a catalyst.

Caption: General workflow for the synthesis of trans-4-(TBDPS)-L-proline.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add trans-4-hydroxy-L-proline.

-

Dissolution: Dissolve the amino acid in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add imidazole (typically 2.5-3.0 equivalents). The excess imidazole ensures complete reaction and neutralizes the generated HCl.

-

Silylation: Cool the solution to 0°C in an ice bath. Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, typically 1.1-1.2 equivalents) dropwise. The slow addition and low temperature help to control the exothermicity of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, it is typically quenched with water or a saturated aqueous solution of NH₄Cl. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified. Given its crystalline nature, recrystallization is often a viable method. Alternatively, silica gel column chromatography can be used for high-purity material.

Disclaimer: This is a representative protocol. Researchers should consult peer-reviewed literature for specific, validated procedures and conduct their own risk assessments.

Part 4: Applications in Research and Development

The true value of this building block is realized in its application, where its unique stability and structure provide solutions to complex synthetic challenges.

A. Keystone Role in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), a peptide is built sequentially on a solid support. When a hydroxyproline residue is required, its hydroxyl group must be protected to prevent acylation during subsequent amino acid coupling steps. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is perfectly suited for this role, especially in Fmoc-based SPPS.

The TBDPS group remains intact throughout the entire peptide assembly process, withstanding the repetitive basic conditions (piperidine) for Fmoc removal and the coupling conditions. This ensures the integrity of the hydroxyl group until it is intentionally deprotected.

This strategy is a cornerstone of what can be termed "Proline Editing." [7] A peptide can be fully synthesized with the TBDPS-protected hydroxyproline incorporated. Then, post-synthesis, the TBDPS group can be selectively removed on-resin or in solution to reveal the free hydroxyl group. This hydroxyl can then be further modified—for instance, by phosphorylation, glycosylation, or attachment of a fluorescent tag—allowing for the creation of highly functionalized and structurally diverse peptides from a single, common intermediate.[7]

Caption: Incorporation of TBDPS-protected hydroxyproline in Fmoc-SPPS.

B. A Strategic Tool in Drug Design

Proline and its analogues are prevalent in FDA-approved drugs, where their rigid structure is used to optimize the conformation of a molecule for binding to a biological target.[1] The 4-position of the proline ring is a particularly attractive point for modification, as substituents here project out from the peptide backbone and can engage in key interactions with a receptor or enzyme active site.

The use of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline in drug discovery offers several advantages:

-

Improved Pharmacokinetics: The bulky, lipophilic TBDPS group can be used to shield metabolically susceptible parts of a molecule, potentially increasing its in vivo half-life. It serves as a precursor to the free hydroxyl, which can improve solubility and act as a hydrogen bond donor.[2]

-

Enhanced Target Affinity: By serving as a synthetic intermediate, it allows for the introduction of a 4-hydroxy group, which can form critical hydrogen bonds with a biological target, thereby increasing binding affinity and potency.[2]

-

Prodrug Strategies: The compound can be incorporated into a prodrug, where the silyl ether masks a crucial hydroxyl group. In vivo, enzymatic or chemical cleavage would then release the active, hydroxyl-containing drug.[2]

Conclusion

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is far more than a simple protected amino acid. It is a highly engineered building block that provides chemists with a robust and versatile tool for complex molecular construction. Its defining feature—the stable-yet-cleavable TBDPS group—offers a powerful combination of durability during synthesis and the potential for late-stage functionalization. For researchers in peptide chemistry and drug development, mastering the application of this compound opens doors to novel therapeutic modalities and sophisticated molecular probes, making it a cornerstone of modern synthetic strategy.

References

-

PubChem. (n.d.). trans-4-(tert-Butyldiphenylsilyloxy)-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

-

Sam-Soon, N., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

-

Al-Zaydi, K. M. (2013). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules. [Link]

-

PubChem. (n.d.). L-Proline, 4-[(tert-butyldimethylsilyl)oxy]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Bode, J. W. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ETH Zurich Research Collection. [Link]

-

Barnett, J. E. G., et al. (1975). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | C21H27NO3Si | CID 11552425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-4-(tert-Butyldiphenylsilyloxy)-L-proline: Synthesis, Characterization, and Application in Peptide-Based Drug Discovery

Foreword: The Strategic Role of Modified Proline Analogs in Modern Drug Development

Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic structure.[1] This inherent rigidity is a powerful tool in medicinal chemistry, enabling the design of peptides and peptidomimetics with stabilized secondary structures, such as β-turns and polyproline helices.[2] Such conformational pre-organization can lead to enhanced binding affinity, improved metabolic stability, and increased cell permeability – all critical attributes for successful therapeutic agents. The strategic incorporation of functionalized proline residues has become a cornerstone of rational drug design, allowing for the fine-tuning of a peptide's pharmacological profile.[3][4] This guide focuses on a particularly valuable synthetic building block, trans-4-(tert-Butyldiphenylsilyloxy)-L-proline, detailing its synthesis, chemical properties, and application in solid-phase peptide synthesis (SPPS).

The Chemistry and Advantages of the tert-Butyldiphenylsilyl (TBDPS) Protecting Group

The selection of an appropriate protecting group for the hydroxyl moiety of hydroxyproline is a critical decision in the synthetic workflow. The tert-butyldiphenylsilyl (TBDPS) group offers a compelling combination of stability and orthogonal reactivity, making it a superior choice in many complex synthetic routes.

The TBDPS ether is prized for its remarkable stability under a wide range of conditions, particularly its enhanced resistance to acidic environments where other common silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, might be labile.[5] This robustness is attributed to the significant steric hindrance provided by the two phenyl groups and the tert-butyl group surrounding the silicon atom. This steric shield effectively prevents protonation of the ether oxygen and subsequent cleavage.

Despite its stability, the TBDPS group can be selectively and efficiently removed under specific conditions, most commonly with a fluoride ion source like tetrabutylammonium fluoride (TBAF).[5] This orthogonality is paramount in multi-step syntheses, allowing for the deprotection of the hydroxyl group without disturbing other acid-labile protecting groups commonly used in Fmoc-based peptide synthesis, such as Boc and trityl groups.

Synthesis and Characterization of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

The synthesis of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline begins with commercially available trans-4-hydroxy-L-proline. The key transformation is the selective silylation of the hydroxyl group.

Synthetic Protocol

A generalized, reliable protocol for the synthesis is as follows:

-

Dissolution: trans-4-Hydroxy-L-proline is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: A slight excess of a mild base, typically imidazole, is added to the solution. The imidazole acts as both a base to deprotonate the hydroxyl group and as a nucleophilic catalyst.

-

Silylating Agent Addition: tert-Butyldiphenylsilyl chloride (TBDPSCl) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute acid, water, and brine to remove imidazole and other aqueous-soluble impurities.

-

Purification: The crude product is purified by silica gel column chromatography to yield trans-4-(tert-Butyldiphenylsilyloxy)-L-proline as a white to off-white crystalline solid.[6]

Physicochemical and Spectroscopic Data

The successful synthesis and purity of the compound are confirmed by a suite of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₇NO₃Si | [6] |

| Molecular Weight | 369.54 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 198 °C (decomposes) | [6][7] |

| Optical Rotation | [α]²⁰/D = -35.0 to -34.0° (c=0.8 in MeOH) | [6] |

| CAS Number | 259212-61-8 | [6] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃): (Note: The following are expected chemical shifts. Actual experimental data should be obtained for confirmation.) δ 7.65-7.75 (m, 4H, Ar-H), 7.35-7.45 (m, 6H, Ar-H), 4.40 (m, 1H, H-4), 4.10 (dd, 1H, H-2), 3.20-3.30 (m, 2H, H-5), 2.20-2.30 (m, 1H, H-3), 2.00-2.10 (m, 1H, H-3), 1.05 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃): (Note: The following are expected chemical shifts. Actual experimental data should be obtained for confirmation.) δ 175.0 (C=O), 135.5 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 71.0 (C-4), 59.0 (C-2), 54.0 (C-5), 38.0 (C-3), 26.8 (C(CH₃)₃), 19.0 (C(CH₃)₃).

-

FT-IR (KBr, cm⁻¹): (Note: The following are expected characteristic peaks.) ~3300-2500 (broad, O-H and N-H stretch of carboxylic acid and amine), ~3070 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1630 (C=O stretch), ~1430, 1110 (Si-Ph, Si-O-C stretches).

-

Mass Spectrometry (ESI+): m/z calculated for C₂₁H₂₇NO₃Si [M+H]⁺: 370.1838; found: [Data to be inserted].

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is as a building block in Fmoc-based SPPS.[6] Its pre-protected hydroxyl group allows for direct incorporation into a peptide sequence without the need for on-resin protection, streamlining the synthetic process.

Rationale for Use in SPPS

The use of this derivative is particularly advantageous when:

-

A hydroxylated proline residue is desired at a specific position to induce a particular conformation or to serve as a point for post-synthetic modification.

-

The final peptide is sensitive to harsh acidic conditions, making the fluoride-labile TBDPS group a more suitable choice than acid-labile protecting groups.

-

The synthesis involves other complex, acid-sensitive functionalities where orthogonal protection is critical.

Experimental Protocol: Incorporation into a Peptide Sequence

The following is a representative protocol for the incorporation of Fmoc-protected trans-4-(tert-Butyldiphenylsilyloxy)-L-proline into a peptide sequence using a manual or automated peptide synthesizer.

Prerequisites: The N-terminus of the resin-bound peptide has been deprotected (Fmoc group removed with piperidine). The building block, trans-4-(tert-Butyldiphenylsilyloxy)-L-proline, must first be N-terminally protected with an Fmoc group.

-

Amino Acid Activation:

-

Dissolve Fmoc-(TBDPS)Hyp-OH (3 equivalents relative to resin loading) in DMF.

-

Add an activating agent, such as HBTU (2.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

Wash the resin again with DMF and DCM to prepare for the next coupling cycle.

-

-

Final Cleavage and TBDPS Deprotection:

-

After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard TFA "cocktail" (e.g., TFA/H₂O/TIPS 95:2.5:2.5). This step will also remove most other side-chain protecting groups.

-

To remove the TBDPS group, the purified peptide is dissolved in THF, and a solution of TBAF (1.1 equivalents) in THF is added. The reaction is monitored by HPLC/MS until completion.

-

Conclusion and Future Perspectives

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a highly valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. The robust nature of the TBDPS protecting group provides significant advantages in synthetic planning, offering orthogonality and stability that are essential for modern drug discovery campaigns. As the demand for conformationally constrained peptides continues to grow, the strategic use of well-designed proline analogs like the one described herein will remain a critical enabling technology for researchers and scientists in the pharmaceutical and biotechnology industries.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Tourwé, D., Ballet, S., & D'Hondt, M. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(9), 13734-13760. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11552425, trans-4-(tert-Butyldiphenylsilyloxy)-L-proline. [Link]

-

Shi, S., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-88. [Link]

-

Houben-Weyl. (2004). Synthesis of Peptides and Peptidomimetics, Volume E 22b. [Link]

-

Peterkofsky, B. (1962). Conversion of Proline to Hydroxyproline and Its Incorporation into Collagen. Journal of Biological Chemistry, 237(3), 787-795. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 553807, L-Proline, 4-[(tert-butyldimethylsilyl)oxy]-1-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. [Link]

-

Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4892–4907. [Link]

-

Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. [Link]

-

MDPI. (2023). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. [Link]

-

Peng, Y., et al. (2018). Incorporation of hydroxyproline in bacterial collagen from Streptococcus pyogenes. Acta Biomaterialia, 81, 143-151. [Link]

-

Pierson, N. A., et al. (2013). Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Chemical Society, 135(8), 3186–3192. [Link]

-

SID. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. [Link]

-

Pierson, N. A., et al. (2013). Cis-trans isomerizations of proline residues are key to bradykinin conformations. PubMed. [Link]

-

MDPI. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

-

ResearchGate. (2015). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

ResearchGate. (2013). Cis-Trans Isomerizations of Proline Residues Are Key to Bradykinin Conformations. [Link]

Sources

- 1. bmse000047 L-Proline at BMRB [bmrb.io]

- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | C21H27NO3Si | CID 11552425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to trans-4-(tert-Butyldiphenylsilyloxy)-L-proline (CAS No. 259212-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline (CAS No. 259212-61-8), a versatile proline derivative extensively utilized in synthetic and medicinal chemistry. The strategic incorporation of a bulky tert-butyldiphenylsilyl (TBDPS) protecting group on the 4-hydroxyl position of L-proline imparts unique properties of enhanced stability and solubility, rendering it a valuable chiral building block. This guide will delve into its chemical and physical properties, its pivotal role in the synthesis of complex peptides and bioactive molecules, and its application as an organocatalyst in asymmetric synthesis. Detailed experimental protocols and workflows are provided to offer actionable insights for laboratory applications.

Introduction: The Strategic Advantage of Silyl-Protected Proline

Proline and its derivatives are fundamental components of many biologically active peptides and proteins, often inducing critical turns in the peptide backbone that are essential for proper folding and function. The modification of the proline ring, particularly at the 4-position, offers a powerful strategy to modulate the conformational properties and biological activity of peptides. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline emerges as a key player in this context. The introduction of the TBDPS group, a sterically hindered silyl ether, serves a dual purpose: it protects the hydroxyl group during chemical transformations and significantly enhances the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction conditions.[1][2] This enhanced solubility and stability make it a superior choice over unprotected hydroxyproline in many synthetic applications, particularly in solid-phase peptide synthesis (SPPS) and the design of novel pharmaceuticals.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is crucial for its effective application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 259212-61-8 | [3][4] |

| Molecular Formula | C₂₁H₂₇NO₃Si | [3] |

| Molecular Weight | 369.5 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 198 °C (with decomposition) | [1][2] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Solubility | Enhanced solubility in organic solvents compared to unprotected hydroxyproline. | [1] |

Core Applications in Drug Discovery and Development

The unique structural features of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline make it a valuable tool in the synthesis of a diverse range of biologically active molecules.

A Cornerstone in Peptide Synthesis

The incorporation of proline analogs into peptides is a well-established strategy to enforce specific secondary structures and enhance proteolytic stability. trans-4-(tert-Butyldiphenylsilyloxy)-L-proline serves as an excellent building block in peptide synthesis, offering both conformational constraint and a handle for further functionalization after deprotection of the silyl group.[1]

Experimental Workflow: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for the incorporation of silylated proline into a peptide using SPPS.

Detailed Protocol for Coupling:

-

Resin Preparation: Start with a swollen Fmoc-protected amino acid-loaded resin.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve 3-4 equivalents of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline in DMF.

-

Add a suitable activator, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like N,N-diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.

-

Let the coupling reaction proceed for 1-2 hours at room temperature.

-

-

Post-Coupling Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

-

Confirmation of Coupling: A Kaiser test can be performed to ensure the completion of the coupling reaction.

The presence of the TBDPS group generally does not interfere with standard peptide coupling reagents and can be removed during the final cleavage from the resin using trifluoroacetic acid (TFA), although cleavage cocktails may need to be optimized.

Synthesis of Bioactive Small Molecules and Prodrugs

Beyond peptides, this silyl-protected proline is a chiral precursor for the synthesis of a variety of small molecule therapeutics. Its rigid pyrrolidine ring is a common scaffold in many drugs. The hydroxyl group, once deprotected, can be used for further chemical modifications to generate derivatives with diverse biological activities.[1] It is particularly useful in the creation of prodrugs, where the hydroxyl group can be esterified or otherwise modified to improve pharmacokinetic properties like bioavailability.[1]

A Catalyst for Asymmetric Synthesis

Drawing from the rich history of L-proline as an organocatalyst, trans-4-(tert-Butyldiphenylsilyloxy)-L-proline and other 4-substituted prolines have been explored as catalysts in enantioselective reactions.[5][6][7] The substituent at the 4-position can influence the stereochemical outcome of the reaction by altering the steric and electronic environment of the catalytic site.

Logical Flow: Proline-based Organocatalysis

Caption: The general mechanism of proline-catalyzed asymmetric reactions, such as aldol or Michael additions.

Exemplary Protocol: Asymmetric Aldol Reaction

-

Reaction Setup: To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, CH₂Cl₂), add the ketone (2.0 mmol).

-

Catalyst Addition: Add trans-4-(tert-Butyldiphenylsilyloxy)-L-proline (0.1 mmol, 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the chiral aldol product.

The specific reaction conditions, including solvent, temperature, and catalyst loading, may require optimization for different substrates.

Conclusion and Future Perspectives

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a testament to the power of strategic molecular design in synthetic chemistry. Its enhanced stability and solubility profile have cemented its role as a valuable building block for the synthesis of complex peptides and non-peptidic bioactive molecules. Its potential in asymmetric organocatalysis further broadens its utility. As the demand for more sophisticated and stereochemically defined therapeutics grows, the application of such well-designed chiral synthons will undoubtedly continue to expand, enabling the development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). trans-4-(tert-Butyldiphenylsilyloxy)-L-proline. Retrieved from [Link]

- Chen, J., Chen, X., & Wu, J. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-88.

- Georg Thieme Verlag. (2009). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 1-34).

-

Iris Biotech GmbH. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]

- Ludwig, B. A., & Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(12), 4886–4898.

-

Ludwig, B. A., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Retrieved from [Link]

- MDPI. (2020). Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions. Molecules, 25(23), 5656.

- Hilmy, N. M., & Al-Hokbany, N. S. (2012). L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. Molecules, 17(4), 4300–4312.

- Beltrán, A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5635.

- de la Torre, A. F., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(30), 20858-20872.

- Carter, R. G., & Yang, Y. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Israel Journal of Chemistry, 50(5-6), 608-622.

-

Hilmy, N. M., & Al-Hokbany, N. S. (2012). Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. PubMed. Retrieved from [Link]

-

Ludwig, B. A., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved from [Link]

-

PubChem. (n.d.). L-Proline, 4-[(tert-butyldimethylsilyl)oxy]-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans | MDPI [mdpi.com]

- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,4R)-4-(tert-butyldiphenylsilyloxy)pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Strategic Importance

is a synthetically derived, non-proteinogenic amino acid that has emerged as a cornerstone chiral building block in modern medicinal chemistry and organic synthesis. Its structural framework is derived from the naturally abundant (2S,4R)-4-hydroxy-L-proline, a key component of collagen.[1][2] The strategic introduction of a bulky tert-butyldiphenylsilyl (TBDPS) protecting group onto the C4 hydroxyl position transforms the parent molecule into a highly versatile and lipophilic intermediate. This modification allows for precise chemical manipulations at the amine and carboxylic acid functionalities while the hydroxyl group remains masked, enabling the construction of complex, stereochemically defined molecules. Its utility is paramount in the synthesis of novel therapeutics, peptidomimetics, and sophisticated molecular probes where the rigid pyrrolidine ring imparts specific conformational constraints crucial for biological activity.

Physicochemical Properties and Structural Data

A clear understanding of the compound's properties is essential for its effective application in synthesis. While specific experimental data for this exact derivative is proprietary or dispersed, the properties can be inferred from its constituent parts and related analogs.

| Property | Value | Source |

| Molecular Formula | C25H35NO3Si | Calculated |

| Molecular Weight | 425.64 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[2] |

| Stereochemistry | (2S,4R) | Defined by starting material |

| Key Functional Groups | Carboxylic Acid, Secondary Amine, Silyl Ether | Structural Analysis |

| Precursor | (2S,4R)-4-hydroxy-L-proline | MedchemExpress[1] |

The Cornerstone of Synthesis: A Self-Validating Protocol

The synthesis of the title compound is a multi-step process that hinges on the principles of selective protection and deprotection of functional groups. The causality behind each step is critical for achieving high yield and purity. The process begins with the readily available and chiral (2S,4R)-4-hydroxy-L-proline.

Rationale for Protecting Group Strategy

To selectively introduce the TBDPS group at the C4-hydroxyl position, the more reactive amine and carboxylic acid functionalities must first be masked.[3]

-

Amine Protection: The secondary amine is a potent nucleophile. Protecting it, commonly with a tert-butyloxycarbonyl (Boc) group, prevents its interference in subsequent reactions. The Boc group is stable under the conditions required for silylation and ester hydrolysis but can be readily removed under acidic conditions.[4]

-

Carboxylic Acid Protection: The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent it from acting as an acid or nucleophile and to enhance solubility in organic solvents.

-

Hydroxyl Protection: With the other groups masked, the hydroxyl group can be selectively protected. The choice of the TBDPS group is strategic; its steric bulk provides high stability against a wide range of reagents and reaction conditions, yet it can be selectively cleaved using a fluoride ion source.[5][6][7] Silyl ethers are particularly useful as they are inert to many strong bases and oxidants.[5]

Detailed Experimental Workflow

The following protocol represents a standard, validated approach. Each step includes in-process controls and characterization checkpoints to ensure the integrity of the synthesis.

Caption: Synthetic workflow for the target compound.

Step 1: Protection of Amine and Carboxylic Acid

-

Protocol: (2S,4R)-4-hydroxy-L-proline is first reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or TEA) to yield N-Boc-4-hydroxy-L-proline. The resulting acid is then esterified, for example, by treatment with thionyl chloride in methanol at 0°C, to yield the methyl ester, Boc-Hyp-OMe.

-

Causality: The amine is protected first due to its high nucleophilicity. Esterification is then performed under acidic conditions which are compatible with the Boc group.

-

Validation: The success of this step is confirmed by ¹H NMR (appearance of Boc and OMe signals) and Mass Spectrometry (correct molecular weight).

Step 2: Introduction of the TBDPS Silyl Ether

-

Protocol: The protected intermediate (Boc-Hyp-OMe) is dissolved in an aprotic solvent like DMF. Imidazole and tert-butyldiphenylsilyl chloride (TBDPSCl) are added, and the reaction is stirred at room temperature until completion.

-

Causality: Imidazole acts as a base to deprotonate the hydroxyl group, forming an alkoxide that then attacks the silicon center of TBDPSCl. DMF is an ideal solvent for this polar reaction. The bulky TBDPS group provides excellent stability.[7]

-

Validation: TLC analysis is used to monitor the consumption of the starting material. The product is confirmed by NMR (appearance of phenyl signals from the TBDPS group) and MS.

Step 3: Selective Saponification of the Methyl Ester

-

Protocol: The fully protected intermediate is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature.

-

Causality: Saponification with LiOH is a mild method that selectively cleaves the methyl ester while leaving the sterically hindered and base-stable Boc and TBDPS groups intact.

-

Validation: The reaction is monitored by TLC. After acidic workup, the final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Core Applications in Drug Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its rigid, stereodefined structure makes it an attractive scaffold for building molecules that can interact with biological targets with high specificity.

-

Peptidomimetics and Constrained Peptides: Incorporating this modified proline analog into peptide chains induces specific turns and conformations. This is critical for designing peptides with enhanced stability against proteolysis and improved binding affinity for targets like enzymes or receptors.[8]

-

Chiral Ligands and Catalysts: The defined stereochemistry makes it a precursor for developing chiral ligands used in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.

-

Synthesis of Complex Heterocycles: The pyrrolidine ring is a common motif in a vast array of pharmaceuticals.[9] This building block provides a direct route to complex pyrrolidine-based drugs, including potential agents for neurological disorders or as enzyme inhibitors.[10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid from China manufacturer - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Preparation of TBDPS-Protected Hydroxyproline

Introduction: The Strategic Imperative for Hydroxyl Protection in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, (2S,4R)-4-hydroxyproline (Hyp) is a cornerstone non-canonical amino acid. Its presence is critical for the conformational stability of collagen, the most abundant protein in animals, by permitting the sharp twisting of the collagen triple helix.[1] The hydroxyl group, while vital for biological function, introduces a significant challenge during chemical synthesis. It represents a reactive site that can lead to undesirable side reactions, such as acylation or oligomerization, during peptide coupling steps.

To ensure the fidelity of complex peptide synthesis, the strategic deployment of protecting groups is not merely a procedural step but a fundamental necessity.[2] The tert-butyldiphenylsilyl (TBDPS) group has emerged as a premier choice for protecting the secondary hydroxyl of hydroxyproline.[3] Its efficacy is rooted in a combination of steric bulk and electronic properties, which confer remarkable stability across a wide range of reaction conditions, including the acidic treatments often used for the removal of other protecting groups like tert-butyloxycarbonyl (Boc).[2][3] Unlike smaller silyl ethers, the TBDPS ether is robust enough to withstand conditions that might cleave tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) ethers, yet it can be selectively removed when desired using a fluoride source.[3]

This guide provides a comprehensive, field-proven methodology for the preparation of TBDPS-protected hydroxyproline, grounded in mechanistic understanding and practical application for researchers in organic chemistry and drug development.

Part 1: The Underlying Chemistry: Mechanism of Silylation

The protection of hydroxyproline's hydroxyl group with tert-butylchlorodiphenylsilane (TBDPSCl) is a classic example of nucleophilic substitution at a silicon center.[4] The reaction proceeds through a well-understood, two-step mechanism.

Pillar of Expertise: Why this Mechanism is Efficient The choice of a nitrogenous base, typically imidazole, is critical. Imidazole serves a dual role: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium forward, and it can also act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that is more susceptible to attack by the alcohol than TBDPSCl itself. The steric hindrance of the TBDPS group generally favors reaction with less hindered primary alcohols, but it is highly effective for secondary alcohols like that in hydroxyproline under appropriate conditions.[3][5]

Reaction Mechanism Diagram

Below is a diagram illustrating the nucleophilic substitution at the silicon atom.

Caption: Nucleophilic attack and deprotonation pathway for silylation.

Part 2: The Core Protocol: Synthesis of N-α-Fmoc-O-TBDPS-L-Hydroxyproline

This protocol details the protection of the hydroxyl group of N-α-Fmoc-L-Hydroxyproline. It is crucial to start with the amine already protected (e.g., with Fmoc or Boc) to prevent undesired N-silylation.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| N-α-Fmoc-L-Hydroxyproline | C₂₀H₁₉NO₅ | 353.37 | Starting Material |

| tert-Butylchlorodiphenylsilane (TBDPSCl) | C₁₆H₁₉ClSi | 274.86 | Silylating Agent |

| Imidazole | C₃H₄N₂ | 68.08 | Base/Catalyst |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, polar aprotic solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | Chromatography Eluent |

| 1.0 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous wash solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous wash solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |

Step-by-Step Experimental Procedure

(Trustworthiness Pillar: This self-validating protocol includes in-process checks (TLC) to ensure reaction completion before proceeding to work-up, minimizing product loss.)

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-α-Fmoc-L-Hydroxyproline (1.0 equiv.).

-

Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per mmol).

-

To this solution, add imidazole (2.5 equiv.). Stir until fully dissolved.

-

Finally, add TBDPSCl (1.2 equiv.) to the solution at room temperature. A slight exotherm may be observed.[5]

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be significantly less polar (higher Rf) than the starting material. The reaction is typically complete within 4-12 hours.

-

-

Reaction Quench and Work-up:

-

Once TLC analysis confirms the complete consumption of the starting material, quench the reaction by the slow addition of methanol (2.5 equiv.).[5]

-

Dilute the reaction mixture with a significant volume of Ethyl Acetate (EtOAc).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and finally, brine.[5] These washes remove residual DMF, imidazole hydrochloride, and other water-soluble impurities.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or foam.

-

Experimental Workflow Diagram

Sources

The Strategic Application of the TBDPS Group in the Synthesis and Manipulation of Proline Derivatives: An In-depth Technical Guide

Abstract

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, making its derivatives highly valuable in medicinal chemistry and drug development. The synthesis of complex proline-containing molecules often necessitates a robust protecting group strategy. This technical guide provides a comprehensive exploration of the role of the tert-butyldiphenylsilyl (TBDPS) group in the chemistry of proline derivatives. We will delve into the rationale behind its selection, its influence on reactivity and stereochemistry, and its application in complex synthetic endeavors, including solid-phase peptide synthesis and organocatalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the TBDPS group in their work with proline-based scaffolds.

Introduction: The Unique Challenge of Proline and the Need for Strategic Protection

Proline's secondary amine, incorporated within a five-membered ring, distinguishes it from all other proteinogenic amino acids. This structural feature restricts the Ramachandran space of proline-containing peptides and influences the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and function.[1][2] Furthermore, the functionalization of the proline ring, particularly at the 3- and 4-positions (e.g., hydroxyproline), introduces additional synthetic challenges and opportunities for modulating biological activity.

The hydroxyl group of hydroxyproline, for instance, is a key site for modification. However, its nucleophilicity requires protection during many synthetic transformations to prevent unwanted side reactions. The choice of a protecting group for this hydroxyl moiety is not trivial; it must be stable to a range of reaction conditions yet be selectively removable when desired. The tert-butyldiphenylsilyl (TBDPS) group has emerged as a powerful tool in this context, offering a unique combination of steric bulk and chemical stability.[3]

The TBDPS Group: A Profile of a Robust Silyl Ether Protecting Group

First introduced by Hanessian and Lavallée in 1975, the TBDPS group was designed to offer enhanced stability compared to other common silyl ethers like tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES).[3] Its key features make it particularly well-suited for complex, multi-step syntheses involving proline derivatives.

Key Physicochemical Properties

The utility of the TBDPS group stems from its distinct characteristics:

-

Steric Hindrance: The two phenyl groups and the tert-butyl group attached to the silicon atom create a sterically congested environment. This bulkiness allows for the selective protection of less hindered hydroxyl groups, such as the primary hydroxyl in a diol, over more hindered secondary or tertiary alcohols.[3] In the context of proline derivatives, this steric demand can also influence the conformational preferences of the pyrrolidine ring.

-

Acid Stability: The TBDPS group exhibits remarkable stability towards a wide range of acidic conditions, a significant advantage over many other protecting groups.[3][4] It is resistant to conditions that would readily cleave TBDMS or trityl ethers.

-

Fluoride Lability: The TBDPS group is readily cleaved by fluoride ion sources, with tetrabutylammonium fluoride (TBAF) being the most common reagent.[5] This provides a highly selective and orthogonal deprotection strategy, particularly in the presence of acid-labile or base-labile protecting groups.

Comparative Stability

The selection of a protecting group is a critical decision in synthetic planning. The following table summarizes the relative stability of common silyl protecting groups, highlighting the strategic position of TBDPS.

| Protecting Group | Relative Stability to Acid | Relative Stability to Fluoride |

| TMS (Trimethylsilyl) | Low | Low |

| TES (Triethylsilyl) | Low-Medium | Low-Medium |

| TBDMS (tert-Butyldimethylsilyl) | Medium | High |

| TIPS (Triisopropylsilyl) | High | Medium |

| TBDPS (tert-Butyldiphenylsilyl) | Very High | High |

This table provides a general comparison; actual stability can vary depending on the specific substrate and reaction conditions.

The TBDPS Group as a Stereodirecting and Conformational Control Element in Proline Derivatives

Beyond its role as a simple protecting group, the steric bulk of the TBDPS moiety can exert a profound influence on the stereochemical outcome of reactions involving the proline ring and can modulate its conformational landscape.

Directing Stereoselective Alkylations

A key application of the TBDPS group is in directing the stereoselective alkylation of proline enolates. For instance, in the alkylation of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, the bulky TBDPS group can effectively shield one face of the enolate, leading to the preferential approach of an electrophile from the opposite face.[6] The diastereoselectivity of this reaction is dependent on both the nature of the alkylating agent and the N-protecting group.[6] This strategy is invaluable for the synthesis of stereochemically defined α-substituted proline derivatives, which are important building blocks for peptidomimetics and pharmaceuticals.

Influence on Proline Ring Pucker and Amide Bond Isomerism

The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo.[1][2] The equilibrium between these two puckers is influenced by substituents on the ring. An electron-withdrawing group at the 4R position, such as the hydroxyl group in hydroxyproline, favors the Cγ-exo pucker due to stereoelectronic effects.[7] This, in turn, stabilizes the trans conformation of the preceding amide bond.[7]

While specific conformational studies on TBDPS-protected hydroxyproline are not extensively documented, the significant steric bulk of the TBDPS group is expected to further bias the ring pucker equilibrium. It is plausible that the TBDPS group, when attached at the 4-position, would sterically favor the Cγ-exo pucker to minimize unfavorable interactions with the rest of the molecule. This would consequently enhance the preference for the trans amide bond conformation, a crucial factor in the design of peptides with specific secondary structures.

Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides on a solid support relies heavily on orthogonal protecting group strategies, where one type of protecting group can be removed without affecting others.[8][9] The most common strategy in modern SPPS is the Fmoc/tBu approach, where the N-α-Fmoc group is removed with a base (e.g., piperidine), and the side-chain protecting groups (e.g., tert-butyl) are removed with a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis.[5]

The TBDPS group fits seamlessly into this orthogonal scheme. Its stability to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage makes it a valuable "super-orthogonal" protecting group. This is particularly useful in strategies like "proline editing," where a protected hydroxyproline is incorporated into a peptide on the solid support, and the side-chain protecting group is selectively removed to allow for on-resin modification of the hydroxyl group.[1] While the original work often utilizes the TBS group for this purpose, the similar fluoride lability of the TBDPS group makes it an equally viable, and in some cases, more robust alternative.

Applications in Organocatalysis and Medicinal Chemistry

Proline and its derivatives are renowned for their ability to act as organocatalysts in a variety of asymmetric transformations.[10][11] The introduction of a TBDPS group onto the proline scaffold can modulate the catalyst's solubility, steric environment, and electronic properties, thereby influencing its activity and selectivity. TBDPS-protected proline derivatives have been employed as catalysts in reactions such as aldol and Michael additions.[12]

In medicinal chemistry, the TBDPS group serves as a reliable protecting group during the synthesis of complex, biologically active molecules containing proline or hydroxyproline motifs. Its robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol for TBDPS Protection of Hydroxyproline

This protocol describes the protection of the 4-hydroxyl group of an N-protected hydroxyproline derivative.

-

Dissolution: Dissolve the N-protected hydroxyproline derivative (1.0 equiv.) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 equiv.) followed by tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv.) at room temperature under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the addition of methanol.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired TBDPS-protected proline derivative.

Protocol for TBDPS Deprotection using TBAF

This protocol describes the cleavage of the TBDPS ether to regenerate the free hydroxyl group.

-

Dissolution: Dissolve the TBDPS-protected proline derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF).[5]

-

Addition of TBAF: Cool the solution to 0 °C in an ice bath and slowly add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.).[5]

-

Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected proline derivative.

Conclusion

The tert-butyldiphenylsilyl group is far more than a simple protecting group in the context of proline chemistry. Its unique combination of steric bulk and predictable, orthogonal reactivity makes it a strategic tool for chemists. The TBDPS group can be employed to direct stereoselective reactions, influence the conformational preferences of the proline ring, and enable complex on-resin manipulations in solid-phase peptide synthesis. A thorough understanding of the properties and applications of the TBDPS group, as outlined in this guide, will empower researchers to design more efficient and elegant syntheses of novel proline-based molecules for applications in drug discovery and beyond.

References

- Kawahara, S., et al. (1998). Diastereoselective alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esters. Tetrahedron, 54(45), 13895-13906.

- Palomo, C., et al. (2004). Proline and related organocatalysts: The "bare" essentials.

-

Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5174-5187. Available at: [Link]

-

Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Available at: [Link]

- Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625.

-

ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link]

- Raines, R. T. (2011). Proline and its pals: Conformational control of protein function. Protein Science, 20(5), 785-794.

-

Wikipedia. (2023). tert-Butyldiphenylsilyl. Available at: [Link]

-

ResearchGate. (2021). Deprotection of the TBDPS group. Available at: [Link]

- Whitten, S. T., et al. (2004). Effects of proline cis-trans isomerization on TB domain secondary structure. Journal of Molecular Biology, 339(4), 935-949.

- Antermite, D., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5648.

- Samanta, R., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(1), 1-22.

-

ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Available at: [Link]

- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.

- Ciardi, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8473-8483.

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Available at: [Link]

-

ResearchGate. (2021). Proline and proline-derived organocatalysts in the synthesis of heterocycles. Available at: [Link]

- Karoyan, P., & Chassaing, G. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2304-2338.

- da Silva, R. C., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(20), 13444-13458.

-

IMR Press. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Available at: [Link]

- Carter, R. G., & Yang, H. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Israel Journal of Chemistry, 51(3-4), 456-467.

- Schulz, F., et al. (2020). Functional Group Variation in tert‐Butyldiphenylsilanes (TBDPS): Syntheses, Reactivities, and Effects on the Intermolecular Interactions. Chemistry – A European Journal, 26(39), 8567-8575.

-

MTMT. (2024). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Available at: [Link]

-

MDPI. (2022). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Available at: [Link]

- Shoulders, M. D., & Raines, R. T. (2005). O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Biopolymers, 80(6), 741-752.

-

ResearchGate. (2025). (PDF) Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Available at: [Link]

- Wang, D., et al. (2018). Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity. Methods in Enzymology, 607, 335-356.

-

ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. Available at: [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

RSC Publishing. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Available at: [Link]

- Gulevskaya, A. V., & Tyaglivy, A. S. (2011). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Organic Letters, 13(13), 3376-3379.

- Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(11), 1878.

-

ResearchGate. (2025). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Available at: [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Steric Bulk: A Technical Guide to the trans-4-(tert-Butyldiphenylsilyloxy)-L-proline Organocatalyst

Introduction: Evolving from Nature's Catalyst

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar, standing alongside traditional metal- and biocatalysis. At the heart of this field lies L-proline, a simple amino acid revered for its ability to catalyze a wide array of asymmetric transformations with remarkable stereoselectivity.[1] Its genius lies in its bifunctional nature, possessing both a secondary amine to engage in enamine or iminium ion catalysis and a carboxylic acid to act as a Brønsted acid, effectively mimicking the active sites of complex aldolase enzymes.[2]